molecular formula C20H28N4O2S B2699381 N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1049376-69-3

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2699381
CAS RN: 1049376-69-3
M. Wt: 388.53
InChI Key: AXKXFVSEEGSJPP-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H28N4O2S and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Functionalization

Saturated Aza-heterocycles Functionalization : The development of methods for the enantioselective functionalization of α-methylene C–H bonds in saturated aza-heterocycles, such as azepanes, is crucial for drug discovery. A Pd(II)-catalyzed enantioselective α-C–H coupling process demonstrates high enantioselectivities and exclusive regioselectivity, facilitating the synthesis of bioactive compounds (P. Jain et al., 2016).

Chemosenors and Colorimetric Applications

Colorimetric Chemosensors : The synthesis of new colorimetric chemosensors based on hybrid hydrazo/azo dye chromophoric systems, incorporating pyrrolinone ester and azo-pyrazole moieties, demonstrates selective recognition of metal cations (Co2+, Zn2+, Cu2+) with significant sensitivity and selectivity. This highlights the potential for environmental monitoring and analytical chemistry applications (T. Aysha et al., 2021).

Catalytic Applications

Copper-Catalyzed Amidation : Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for the Goldberg amidation reaction, showcasing the utility of N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide in facilitating reactions with a broad range of substrates. This opens avenues for the synthesis of complex molecules in pharmaceuticals and material science (Subhadip De et al., 2017).

Synthetic Methodologies

Synthetic Routes to Heterocycles : The compound's derivatives have been employed in the synthesis of novel heterocycles, such as azepines, via methods that include cycloaddition and rearrangement reactions. These synthetic routes enable the construction of complex molecular architectures, which are essential in the development of new therapeutic agents and materials (J. Clayden et al., 2004).

properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S/c1-23-10-6-9-17(23)18(24-11-4-2-3-5-12-24)15-22-20(26)19(25)21-14-16-8-7-13-27-16/h6-10,13,18H,2-5,11-12,14-15H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKXFVSEEGSJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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